2-amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide

Description

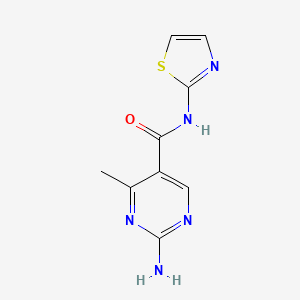

Chemical Structure and Properties 2-Amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide (CAS 1163680-52-1) is a heterocyclic compound with the empirical formula C₉H₁₅N₃OS and a molar mass of 213.3 g/mol . It features a pyrimidine ring substituted with a methyl group at position 4 and an amino group at position 2, linked via a carboxamide bridge to a 1,3-thiazol-2-yl moiety. The compound is stored at +2 to +8°C and is classified as a skin, eye, and respiratory irritant (H315, H319, H335) .

Properties

IUPAC Name |

2-amino-4-methyl-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5OS/c1-5-6(4-12-8(10)13-5)7(15)14-9-11-2-3-16-9/h2-4H,1H3,(H2,10,12,13)(H,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDDRAFPMKXNDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)NC2=NC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901209292 | |

| Record name | 2-Amino-4-methyl-N-2-thiazolyl-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303998-85-8 | |

| Record name | 2-Amino-4-methyl-N-2-thiazolyl-5-pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303998-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methyl-N-2-thiazolyl-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-methylpyrimidine-5-carboxylic acid with 2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pH, and reaction time. Purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a detailed comparison with structurally related analogues:

Pyrimidine-Thiazole Carboxamides

Dasatinib (SPRYCEL®) Structure: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide. Key Features: Incorporates a pyrimidine-thiazole core with a piperazine substituent and chlorine atoms. Activity: A tyrosine kinase inhibitor targeting BCR-ABL and SRC kinases, approved for leukemia treatment. Synthesis involves multi-step coupling reactions with pyrimidine intermediates . Comparison: Unlike the target compound, dasatinib includes halogen substituents (Cl) and a piperazine group, enhancing its kinase inhibition but increasing molecular weight (488.0 g/mol vs. 213.3 g/mol) .

Compound 8 (from ) Structure: 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide. Key Features: Contains three chlorine atoms and a dichlorophenyl group. Activity: Intermediate in dasatinib synthesis; exhibits potent kinase inhibition (IC₅₀ < 10 nM in cellular assays). Comparison: Chlorine substituents improve target affinity but may elevate toxicity risks compared to the methyl group in the target compound .

Thiazole-Isoxazole Hybrids

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Structure: Replaces the pyrimidine ring with an isoxazole moiety. Key Features: Lacks the amino-pyrimidine scaffold but retains the thiazole-carboxamide linkage. Activity: Limited pharmacological data, but structural simplicity may reduce synthetic complexity .

Pyrimidine Derivatives with Varied Substituents

ML-3A9

- Structure : 1,6-Dihydro-N-(3-methoxyphenyl)-1-methyl-6-oxo-2-[(2-pyridinylmethyl)thio]-5-pyrimidinecarboxamide.

- Key Features : Substituted with a pyridinylmethylthio group and methoxyphenyl.

- Activity : Inhibits protein-protein interactions in cancer pathways; lower potency (IC₅₀ ~ 50 µM) compared to halogenated analogues .

Thiazole-Furan Carboxamides

N-(1,3-Thiazol-2-yl)-2,5-dimethylfuran-3-carboxamides

- Structure : Features a furan ring instead of pyrimidine.

- Key Features : Methyl groups on the furan enhance lipophilicity.

- Activity : Antimicrobial activity reported against Gram-positive bacteria (MIC 8–32 µg/mL) .

Data Table: Key Structural and Pharmacological Comparisons

Pharmacological and Industrial Relevance

Biological Activity

2-amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide is a complex organic compound notable for its unique structural features, including a pyrimidine ring and a thiazole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

- Chemical Formula: C₉H₈N₄OS

- Molecular Weight: 224.25 g/mol

- CAS Number: 303998-85-8

The compound's structure consists of an amino group, a methyl group, and a thiazole ring attached to the pyrimidine backbone, which may influence its biological activity.

The biological activity of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide is primarily linked to its interaction with specific molecular targets. Research indicates that it may modulate various biological pathways by inhibiting certain enzymes or receptors. The exact molecular targets are still under investigation but are critical for understanding its therapeutic potential.

Antimicrobial Activity

Studies have explored the antimicrobial properties of this compound, demonstrating effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Recent research has highlighted the potential anticancer effects of 2-amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide. It has shown promise in inhibiting cancer cell proliferation in vitro. The compound's ability to induce apoptosis (programmed cell death) in cancer cells positions it as a candidate for further development in cancer therapy.

TRPV3 Modulation

Research has indicated that this compound acts as a modulator of TRPV3 (transient receptor potential vanilloid 3), which is implicated in pain sensation and inflammatory responses. This activity suggests potential applications in pain management therapies.

Table: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| TRPV3 Modulation | Reduces pain response in animal models |

Case Study: Anticancer Activity

In a controlled study, 2-amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed morphological changes consistent with apoptosis. Further analysis revealed activation of caspase pathways, underscoring the compound's potential as an anticancer agent.

Case Study: Antimicrobial Efficacy

A series of tests conducted against common pathogens showed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL for Gram-positive bacteria. These findings suggest that it may serve as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for 2-amino-4-methyl-N-(1,3-thiazol-2-yl)-5-pyrimidinecarboxamide, and what are their key challenges?

Acylation and amination are critical steps. For example, intermediates like 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine can undergo acylation with activated carbonyl reagents (e.g., p-fluorobenzoyl chloride), followed by amination to introduce the thiazole moiety . Challenges include regioselectivity control during coupling and the need for protecting groups (e.g., 4-methoxybenzyl chloride) to prevent side reactions . Purification via HPLC (≥95% purity) is often required to isolate the target compound .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

- NMR : Analyze and signals to confirm substituent positions (e.g., thiazole C2 attachment, pyrimidine substitution) .

- HRMS : Validate molecular ion peaks ([M+H]) to confirm the empirical formula .

- XRD : Use SHELX programs (e.g., SHELXL) for crystal structure refinement, particularly for resolving hydrogen bonding or π-π stacking interactions in the solid state .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

Thiazole derivatives are often screened for kinase inhibition (e.g., anticancer targets like PI3K) or antimicrobial activity. Use in vitro assays such as:

- Enzyme-linked immunosorbent assays (ELISA) for kinase inhibition .

- Broth microdilution for MIC (minimum inhibitory concentration) against bacterial/fungal strains .

Advanced Research Questions

Q. How can contradictory bioactivity data between synthetic batches be resolved?

Contradictions may arise from impurities or stereochemical variations. Strategies include:

- Batch comparison : Analyze impurities via LC-MS and correlate with bioactivity .

- Metabolite profiling : Use radiolabeled analogs (e.g., -tagged derivatives) to track metabolic stability and active species .

- Crystallographic validation : Confirm stereochemistry using single-crystal XRD to rule out enantiomer-related discrepancies .

Q. What experimental design considerations are critical for optimizing catalytic efficiency in its synthesis?

- Solvent selection : Aqueous ethanol or THF improves yield in catalyst-free cyclization reactions .

- Temperature control : Maintain 80–120°C during amination to balance reaction rate and side-product formation .

- Protecting group strategy : Use NaH and 4-methoxybenzyl chloride to protect reactive amines during multi-step syntheses .

Q. How can computational methods enhance the understanding of its structure-activity relationships (SAR)?

Q. What strategies address low solubility in pharmacological assays?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility .

- Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates .

Methodological Challenges and Solutions

Q. How can regioselectivity issues in pyrimidine-thiazole coupling be mitigated?

Q. What analytical techniques validate the compound’s stability under storage conditions?

- Accelerated stability studies : Use thermal gravimetric analysis (TGA) and HPLC to monitor degradation at 40°C/75% RH over 4 weeks .

- Light sensitivity tests : Store samples in amber vials and compare NMR spectra pre- and post-exposure to UV light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.